N-(5-isoquinolinyl)-2-nitrobenzamide
Description
N-(5-Isoquinolinyl)-2-nitrobenzamide is a nitrobenzamide derivative featuring a bicyclic isoquinoline moiety attached to the amide nitrogen. Nitrobenzamides are often explored for pharmacological activities, including anticonvulsant and antimicrobial effects, depending on their substituents .
Properties
Molecular Formula |
C16H11N3O3 |
|---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
N-isoquinolin-5-yl-2-nitrobenzamide |
InChI |
InChI=1S/C16H11N3O3/c20-16(13-5-1-2-7-15(13)19(21)22)18-14-6-3-4-11-10-17-9-8-12(11)14/h1-10H,(H,18,20) |
InChI Key |
SQEGSXMNRCWOII-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The table below compares key structural and physicochemical properties of N-(5-isoquinolinyl)-2-nitrobenzamide with related compounds:
*Inferred properties based on structural analogs.
Pharmacological Activity
- Anticonvulsant Activity : N-(5-Ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide demonstrated superior efficacy to Depakin (valproate) in animal models, providing 100% protection at lower doses and reducing mortality .
- Antimicrobial Activity : The triazolylmethyl derivative (compound 5a, 5h, 5i) showed promising activity against bacterial and fungal strains, comparable to ciprofloxacin and miconazole .
- Isoquinolinyl Derivatives: While direct data is lacking, the isoquinoline moiety’s aromaticity and rigidity may enhance binding to biological targets (e.g., kinases or neurotransmitter receptors), as seen in other isoquinoline-based drugs.
Analytical Characterization
- Spectroscopy :
- Chromatography : TLC with silica gel GF254 and UV detection (282 nm) was used for purity assessment .
Key Differences and Implications
- Aromatic vs. Heterocyclic Moieties: Isoquinoline’s bicyclic structure may improve metabolic stability compared to monocyclic furan or thiadiazole .
- Biological Targets : Thiadiazole derivatives target anticonvulsant pathways, while triazolylmethyl compounds address microbial enzymes, highlighting substituent-driven selectivity .
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